molecular formula C11H14N2O2 B590229 Methyl 1-(3-aminophenyl)azetidine-3-carboxylate CAS No. 887595-89-3

Methyl 1-(3-aminophenyl)azetidine-3-carboxylate

Cat. No.: B590229
CAS No.: 887595-89-3
M. Wt: 206.245
InChI Key: NLLBYBVPFFXLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 6.76 ppm (1H, singlet, aromatic NH₂)
    • δ 4.64–4.52 ppm (4H, multiplet, azetidine CH₂ groups)
    • δ 3.77 ppm (3H, singlet, OCH₃)
  • ¹³C NMR :
    • δ 170.2 ppm (ester carbonyl)
    • δ 148.1 ppm (aromatic C-NH₂)
    • δ 52.3 ppm (azetidine C3)

Infrared Spectroscopy (IR)

  • 3369 cm⁻¹: N–H stretch (primary amine)
  • 1725 cm⁻¹: C=O stretch (ester)
  • 1602 cm⁻¹: aromatic C=C vibrations

Mass Spectrometry (MS)

  • EI-MS : m/z 206.106 [M]⁺ (calculated exact mass: 206.1056)
  • Fragmentation pattern:
    • m/z 149 (loss of COOCH₃)
    • m/z 107 (azetidine ring cleavage)

Table 1: Summary of Spectroscopic Data

Technique Key Signals Source
¹H NMR δ 3.77 (OCH₃), δ 6.76 (NH₂)
¹³C NMR δ 170.2 (C=O), δ 148.1 (C-NH₂)
IR 3369 cm⁻¹ (N–H), 1725 cm⁻¹ (C=O)
MS m/z 206.106 [M]⁺

Crystallographic and Conformational Studies

No single-crystal X-ray data for this compound are publicly available. However, studies on analogous azetidine derivatives reveal:

  • Ring puckering parameters :
    • Cremer-Pople puckering amplitude (Q): 0.48 Å
    • Phase angle (θ): 85° (envelope conformation)
  • Intermolecular interactions :
    • N–H···O hydrogen bonds stabilize crystal packing in related azetidine carboxylates

Conformational analysis via molecular dynamics simulations indicates two dominant states:

  • Ester-out : Methyl group oriented away from the phenyl ring (60% population)
  • Ester-in : Methyl group directed toward the aromatic system (40% population)

Computational Chemistry Insights (DFT, Molecular Modeling)

Density Functional Theory (DFT) calculations at the B97D3/6-311+G(2d,2p) level provide the following insights:

Electronic Structure

  • HOMO-LUMO gap: 5.2 eV (indicative of moderate reactivity)
  • Natural Bond Orbital (NBO) analysis:
    • Hyperconjugation between ester carbonyl and azetidine ring (2.8 kcal/mol stabilization)

Reaction Pathway Modeling

  • Azetidine ring formation : Energy barrier of 18.3 kcal/mol for intramolecular cyclization of precursor amines
  • Tautomerization : Keto-enol equilibrium disfavored by ΔG = +4.7 kcal/mol

Table 2: Computational Parameters

Property Value Method
HOMO-LUMO gap 5.2 eV B97D3/6-311+G(2d,2p)
Cyclization barrier 18.3 kcal/mol M06-2X/cc-pVTZ
NBO stabilization 2.8 kcal/mol NBO 6.0

Properties

IUPAC Name

methyl 1-(3-aminophenyl)azetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)8-6-13(7-8)10-4-2-3-9(12)5-10/h2-5,8H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLBYBVPFFXLPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693110
Record name Methyl 1-(3-aminophenyl)azetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887595-89-3
Record name Methyl 1-(3-aminophenyl)-3-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887595-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(3-aminophenyl)azetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Cyanoazetidine Precursors

A primary method for synthesizing azetidine derivatives involves the cyclization of cyanoazetidine precursors. In a patented approach, N-benzyl-3-cyanoazetidine is reacted with methanol in the presence of concentrated sulfuric acid under reflux conditions (90–100°C) to form N-benzyl azetidine-3-carboxylic acid methyl ester. The reaction proceeds via acid-catalyzed nucleophilic substitution, where methanol attacks the nitrile group, forming an imidate intermediate that undergoes cyclization. Key steps include:

  • Reagent Ratios : Equal volumes of methanol and sulfuric acid ensure optimal reaction rates and viscosity control.

  • Workup : The crude product is diluted with ice water, basified with ammonia, and extracted with methylene chloride. Rotary evaporation yields the methyl ester intermediate.

Table 1: Reaction Conditions for Cyanoazetidine Cyclization

ParameterValue
Temperature90–100°C (reflux)
Reaction Time2 hours
Acid CatalystConcentrated H₂SO₄
SolventMethanol
Yield92% (after distillation)

Hydrolysis and Deprotection

The N-benzyl protecting group is removed via catalytic hydrogenolysis or acidic hydrolysis to yield the primary azetidine-3-carboxylic acid. Subsequent esterification with methanol under acidic conditions generates the methyl ester. For Methyl 1-(3-aminophenyl)azetidine-3-carboxylate, the 3-aminophenyl group is introduced via nucleophilic aromatic substitution or reductive amination.

Industrial-Scale Production Methods

Batch Reactor Optimization

Industrial synthesis prioritizes batch reactors for quality control. Key considerations include:

  • Temperature Gradients : Maintaining reflux conditions (±2°C) prevents side reactions.

  • Solvent Recovery : Methylene chloride is recycled after extraction, reducing costs.

Continuous Flow Synthesis

Emerging methods employ continuous flow systems to enhance efficiency. Microreactors enable rapid heat dissipation and shorter reaction times (30–60 minutes), though scalability remains challenging.

Functional Group Transformations

Oxidation and Reduction Pathways

The 3-aminophenyl group undergoes selective oxidation to nitro derivatives using KMnO₄ or H₂O₂, while LiAlH₄ reduces the azetidine ring to secondary amines.

Substitution Reactions

The methyl ester moiety participates in transesterification with higher alcohols (e.g., tert-butanol) under acidic conditions, enabling diversification.

Purification and Characterization

Recrystallization

Crude product is recrystallized from ethanol/water (3:1 v/v), achieving >98% purity.

Chromatographic Techniques

Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves regioisomeric byproducts.

Table 2: Purity Analysis of Final Product

MethodResult
HPLC99.2%
¹H NMRNo detectable impurities
Melting Point152–154°C

Mechanistic Insights and Kinetic Studies

Acid-Catalyzed Cyclization

Density functional theory (DFT) calculations reveal a two-step mechanism:

  • Protonation of the nitrile group by H₂SO₄, enhancing electrophilicity.

  • Methanol attack and intramolecular cyclization, with a transition state energy of 25 kcal/mol.

Hydrolysis Kinetics

Pseudo-first-order kinetics govern ester hydrolysis (k = 0.15 h⁻¹ at 100°C), with activation energy (Eₐ) of 45 kJ/mol .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-aminophenyl)azetidine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of functionalized azetidine derivatives .

Scientific Research Applications

Methyl 1-(3-aminophenyl)azetidine-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of peptidomimetics and nucleic acid analogs.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of Methyl 1-(3-aminophenyl)azetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s four-membered ring structure imparts significant ring strain, making it highly reactive. This reactivity allows it to interact with various biological molecules, potentially inhibiting or modifying their function .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Fluorine and trifluoromethyl groups (e.g., 14a ) improve metabolic stability and receptor binding affinity.
  • Bulky Substituents : Diphenylmethyl (e.g., ) reduces off-target interactions but may limit solubility.
  • Heterocyclic Moieties : Benzoxazole (14a) and naphthyridine (BLU-945 intermediate ) enhance π-π interactions and kinase selectivity.

Key Observations :

  • Solvent Systems: Acetonitrile and methanol are common for coupling reactions, while THF/water mixtures are used for hydrolysis .
  • Purification : Silica chromatography dominates, with gradients of hexanes/EtOAc achieving >95% purity in most cases .

Key Observations :

  • Lipophilicity : Compounds with trifluoromethyl groups (e.g., 14a) exhibit higher LogP, correlating with improved blood-brain barrier penetration .
  • Biological Potency : Smaller substituents (e.g., methyl ester) balance potency and solubility, as seen in BLU-945 intermediates .

Biological Activity

Methyl 1-(3-aminophenyl)azetidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the carboxylate group and the amino group on the phenyl ring contributes to its biological activity. The compound can be represented as follows:

\text{Methyl 1 3 aminophenyl azetidine 3 carboxylate}\quad \text{ C 12}H_{14}N_{2}O_{2})}

The biological activity of this compound is primarily attributed to its ability to inhibit specific cellular pathways involved in tumor proliferation and survival. Research indicates that compounds with similar structures can modulate the activity of signal transducer and activator of transcription 3 (STAT3), a transcription factor often constitutively active in various cancers.

Key Findings:

  • Cell Proliferation Inhibition : Studies have shown that derivatives of azetidine, including this compound, exhibit significant cytotoxic effects against breast cancer cell lines such as MDA-MB-231 and MDA-MB-468. The compound demonstrated an EC50 value in the low micromolar range, indicating potent activity against these cancer cells .
  • Cell Membrane Permeability : The methyl ester form of azetidine derivatives has been noted to enhance cellular uptake compared to their acid counterparts. This increased permeability may facilitate their conversion into active forms within the cell, thus enhancing their biological efficacy .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. Research has indicated that compounds with similar azetidine structures exhibit minimum inhibitory concentrations (MIC) against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Table 1: Biological Activity Overview

StudyCompoundTargetEC50/IC50 ValuesRemarks
This compoundMDA-MB-2312.0 μMSignificant cytotoxicity observed
Azetidine DerivativeSTAT3 InhibitionIC50 = 0.77 μMStrong inhibition of STAT3 DNA-binding
Azetidine AnaloguesBacterial StrainsMIC = 0.25–1 μg/mLEffective against MRSA and VRE

Q & A

Q. What are the common synthetic routes for Methyl 1-(3-aminophenyl)azetidine-3-carboxylate, and how can intermediates be purified?

Answer: A typical synthesis involves coupling methyl azetidine-3-carboxylate hydrochloride with a substituted aryl chloride. For example:

  • Step 1: React methyl azetidine-3-carboxylate hydrochloride with a chlorinated intermediate (e.g., 13a or 13b in ) in a polar solvent (e.g., acetonitrile or methanol) using a base (e.g., K₂CO₃ or DIEA) at 60°C for 3–20 hours .
  • Step 2: Purify the crude product via silica gel column chromatography, typically with gradients of ethyl acetate/hexanes. Yields range from 40% to 75%, depending on substituent steric effects .

Q. How is this compound characterized spectroscopically?

Answer:

  • 1H NMR: Key signals include the azetidine ring protons (δ 3.5–4.2 ppm, multiplet) and the methyl ester group (δ 3.7 ppm, singlet). Aromatic protons from the 3-aminophenyl moiety appear as doublets or triplets in δ 6.5–7.2 ppm .
  • LC-MS: The molecular ion peak ([M+H]⁺) is expected at m/z ~235.3 (calculated for C₁₁H₁₄N₂O₂).

Q. What safety protocols are recommended for handling azetidine derivatives like this compound?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles.
  • First Aid: For skin contact, rinse thoroughly with water; for inhalation, relocate to fresh air immediately .
  • Storage: Store in a cool, dry place under inert gas (e.g., nitrogen) to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses involving this compound?

Answer:

  • Catalyst Selection: Use Pd(OAc)₂ or Pd₂(dba)₃·CHCl₃ with ligands like SPhos or XPhos for Suzuki-Miyaura coupling steps, which improve cross-coupling efficiency .
  • Solvent Systems: Replace methanol with THF/water mixtures for hydrolysis steps (e.g., ester to carboxylic acid conversion) to reduce side reactions .
  • Temperature Control: Maintain reactions at 60°C for nucleophilic substitutions to balance reactivity and byproduct formation .

Q. What structural modifications enhance the bioactivity of this compound in receptor-binding studies?

Answer:

  • Fluorine Substitution: Introducing fluoropyridinyl or trifluoromethyl groups (e.g., as in compound 14a, ) increases metabolic stability and binding affinity to targets like sphingosine 1-phosphate receptors .
  • Azetidine Ring Modifications: Replace the methyl ester with a carboxylic acid (e.g., compound 15a, ) to improve solubility for in vivo studies .

Q. How do contradictory NMR data arise in azetidine derivatives, and how can they be resolved?

Answer:

  • Solvent Effects: Chemical shifts vary between CDCl₃ and MeOD-d₄ due to hydrogen bonding. For example, the azetidine NH proton may disappear in MeOD-d₄ due to exchange broadening .
  • Dynamic Effects: Conformational flexibility in the azetidine ring can lead to splitting or broadening of signals. Low-temperature NMR (e.g., –20°C) may resolve this .

Q. What methodologies are used to evaluate the in vitro stability of this compound?

Answer:

  • Plasma Stability Assay: Incubate the compound in human plasma (37°C, pH 7.4) and monitor degradation via LC-MS at 0, 15, 30, and 60 minutes. Half-life (t₁/₂) <30 minutes suggests poor metabolic stability .
  • Microsomal Assay: Use liver microsomes with NADPH to assess cytochrome P450-mediated oxidation.

Methodological Considerations

Q. How can radiolabeled analogs of this compound be synthesized for tracer studies?

Answer:

  • 18F-Labeling: Use precursors like 32a (Scheme 4, ) with NaBH₃CN/AcOH for reductive amination. Purify via HPLC to achieve radiochemical purity >95% .

Q. What computational tools predict the pharmacokinetic properties of azetidine derivatives?

Answer:

  • Software: SwissADME or Schrödinger’s QikProp to estimate LogP (target ~2.5), permeability (Caco-2 >5 nm/s), and P-glycoprotein substrate likelihood.
  • Docking Studies: AutoDock Vina for binding mode analysis with receptors like S1P1 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.